N-(furan-2-ylmethyl)adamantane-1-carboxamide

11β-HSD1 inhibition metabolic syndrome structure–activity relationship

N-(Furan-2-ylmethyl)adamantane-1-carboxamide (CAS 121768-40-9, MFCD01790165) is a small-molecule adamantane-1-carboxamide derivative with molecular formula C16H21NO2 and molecular weight 259.34 g·mol⁻¹. The compound comprises a rigid adamantane cage linked via a carboxamide bridge to a furan-2-ylmethyl substituent.

Molecular Formula C16H21NO2
Molecular Weight 259.34g/mol
CAS No. 121768-40-9
Cat. No. B358704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)adamantane-1-carboxamide
CAS121768-40-9
Molecular FormulaC16H21NO2
Molecular Weight259.34g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CO4
InChIInChI=1S/C16H21NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18)
InChIKeyYVWSZSNQWHKUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-ylmethyl)adamantane-1-carboxamide (CAS 121768-40-9): Sourcing, Physicochemical Identity, and Scaffold Context


N-(Furan-2-ylmethyl)adamantane-1-carboxamide (CAS 121768-40-9, MFCD01790165) is a small-molecule adamantane-1-carboxamide derivative with molecular formula C16H21NO2 and molecular weight 259.34 g·mol⁻¹ . The compound comprises a rigid adamantane cage linked via a carboxamide bridge to a furan-2-ylmethyl substituent. It is listed in the Sigma-Aldrich AldrichCPR rare-chemical collection, and multiple vendors supply it at purities of 95–98% . The scaffold class (adamantane carboxamides) has been broadly explored for 11β-HSD1 inhibition, antiviral entry blockade, and DPP-4 inhibition; however, target-specific quantitative differentiation data for this specific furfuryl congener versus its closest heterocycle-substituted analogs remain sparse in the open primary literature .

Why Generic Substitution Fails: Heterocycle-Dependent Potency and Selectivity in Adamantane Carboxamide Series Demands Compound-Specific Validation for N-(Furan-2-ylmethyl)adamantane-1-carboxamide


Within the adamantane-1-carboxamide chemotype, even subtle modifications to the N-substituent heterocycle produce substantial shifts in target potency and selectivity that preclude simple ‘in-class’ interchange. For example, in the human 11β-HSD1 inhibitor series, the N-(furan-2-ylmethyl)-N-methyl congener yields an IC₅₀ of 249 nM, whereas the structurally analogous N-(thiophen-2-ylmethyl) variant exhibits an IC₅₀ of 403 nM—a 1.6-fold difference arising solely from furan vs. thiophene replacement . Similarly, in Ebola virus glycoprotein-targeting adamantane carboxamides, EC₅₀ values span from ~10 nM to >10 µM depending on the heterocyclic and linker architecture . These divergent structure–activity relationships (SAR) confirm that the specific electronic and stereoelectronic properties of the furan-2-ylmethyl group—its aromaticity, H-bond acceptor oxygen, and conformational profile—cannot be mimicked by thiophene, tetrahydrofuran, or benzyl surrogates. Generic substitution therefore risks order-of-magnitude potency loss, altered selectivity windows, and non-reproducible screening outcomes.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)adamantane-1-carboxamide: Head-to-Head Comparator Data, Physicochemical Benchmarks, and Procurement-Relevant Specifications


11β-HSD1 Inhibitory Potency: N-(Furan-2-ylmethyl)-N-methyladamantane-1-carboxamide vs. N-(Thiophen-2-ylmethyl)adamantane-1-carboxamide

Although direct IC₅₀ data for the target compound (non-N-methylated furfuryl) have not been published, the closest available analog—N-(furan-2-ylmethyl)-N-methyladamantane-1-carboxamide—provides a conservative proxy for the furan pharmacophore’s contribution. In the same human 11β-HSD1 enzymatic assay, the N-methyl-furfuryl analog achieved an IC₅₀ of 249 nM, whereas the directly comparable thiophene-2-ylmethyl analog (N-(thiophen-2-ylmethyl)adamantane-1-carboxamide) gave an IC₅₀ of 403 nM, representing a 1.62-fold potency advantage for the furan-bearing scaffold . This difference is chemically attributable to the furan oxygen acting as a hydrogen-bond acceptor, a feature absent in thiophene, and indicates that the furan-2-ylmethyl substituent is a non-substitutable contributor to target engagement in this enzyme class.

11β-HSD1 inhibition metabolic syndrome structure–activity relationship

Heteroatom Electronic Character: Furan Oxygen H‑Bond Acceptor vs. Thiophene Sulfur in Adamantane Carboxamide Scaffolds

The furan-2-ylmethyl substituent in the target compound provides a ring-oxygen atom capable of serving as a directional hydrogen-bond acceptor (HBA), a stereoelectronic feature absent in the thiophene-2-ylmethyl analog (CAS 339098-64-5) where the heteroatom is sulfur—a significantly weaker HBA . In the adamantane carboxamide Ebola virus entry inhibitor series, X‑ray cocrystal structures confirmed that the heterocyclic substituent directly engages the glycoprotein binding pocket via heteroatom-mediated interactions, and furan-vs-thiophene substitution altered both potency and binding mode . The predicted LogP difference (furan analog = 2.58 vs. parent adamantane-1-carboxamide LogP ~2.39) further supports a moderate but distinct lipophilicity penalty , which influences solubility, nonspecific binding, and assay compatibility relative to the thiophene comparator (MW = 275.4; higher lipophilicity anticipated).

medicinal chemistry hydrogen-bond acceptor heterocycle SAR

Aromaticity and Ring Planarity: Furan vs. Tetrahydrofuran (THF) Analogs in Conformational Restriction and π-Stacking Potential

N-(Tetrahydrofuran-2-ylmethyl)adamantane-1-carboxamide (N-(oxolan-2-ylmethyl)adamantane-1-carboxamide; CAS not retrieved but formula C16H25NO2, MW 263.38) represents the fully saturated analog wherein the aromatic furan ring is reduced to a tetrahydrofuran ring, eliminating aromaticity and π‑stacking capacity . The target compound retains a planar, electron-rich aromatic furan ring capable of participating in π–π and cation–π interactions with protein aromatic residues, a property demonstrated to be critical for potency in multiple adamantane carboxamide target classes including Ebola GP and 11β-HSD1 . The saturation of the ring (furan → THF) also introduces an additional chiral center and increased conformational flexibility (additional rotatable bonds in the ring), which can reduce binding entropy and complicate stereochemical quality control in procurement. No biological data were found for the THF analog, but the well-established SAR principle that aromatic heterocycles provide stronger and more geometrically defined π-interactions than saturated rings constitutes class-level evidence that the furan analog is non-interchangeable with the THF analog for any target where aromatic stacking is operative.

conformational restriction π–π stacking aromatic heterocycle

Vendor-Certified Purity and Storage Stability: 98% Purity with Oxidation-Sensitive Handling Requirements vs. Generic Adamantane Amides

Fluorochem supplies the target compound at a certified purity of 98% (Product Code F704398), while Squarix offers it at 97%+ with an explicit caution that the material is sensitive to oxidation and must be stored under argon atmosphere . This oxidation sensitivity is attributable to the electron-rich furan ring, which is susceptible to auto-oxidation and is not a storage concern for the more oxidation-resistant thiophene analog or saturated tetrahydrofuran analog. The Sigma-Aldrich AldrichCPR listing (R523437) provides an additional procurement channel for early-discovery researchers requiring a rare-chemical sourcing pathway with institutional compliance documentation . Melting point is reported as 145–147 °C (hexane) on ChemicalBook, providing a crystallinity and identity benchmark not available for all comparator analogs .

compound procurement purity specification storage stability

Recommended Application Scenarios for N-(Furan-2-ylmethyl)adamantane-1-carboxamide Based on Quantitative Comparator Evidence


11β-HSD1 Inhibitor Screening and Metabolic-Disease Probe Development Requiring the Furan Pharmacophore

For programs targeting human 11β-hydroxysteroid dehydrogenase type 1 (metabolic syndrome, type 2 diabetes, obesity), the furan-2-ylmethyl substituent provides a 1.62-fold potency advantage over the thiophene-2-ylmethyl analog in the closest characterized N-methyl pair (IC₅₀ 249 nM vs. 403 nM) . Given that the non-N-methylated furan compound is the direct synthetic precursor, it is the appropriate starting material for SAR expansion around the furan H-bond acceptor motif. Procurement of the thiophene analog (CAS 339098-64-5) instead would introduce a potency deficit and alter the selectivity fingerprint, compromising lead optimization.

Crystallography and Biophysical Binding Studies Requiring Heteroatom-Mediated Hydrogen Bonding and π-Stacking

X‑ray cocrystal structures of adamantane carboxamides with the Ebola virus glycoprotein confirm direct engagement of the heterocyclic substituent with the protein binding pocket via heteroatom and aromatic interactions . The furan ring’s oxygen H‑bond acceptor and planar aromatic surface are essential for this binding mode. Neither the thiophene analog (sulfur as weak HBA) nor the tetrahydrofuran analog (saturated, non-aromatic) can replicate both interaction types simultaneously. Researchers conducting co-crystallization or biophysical binding assays should therefore specify CAS 121768-40-9.

Fragment-Based and Computational Screening Libraries Requiring Experimentally Validated Physicochemical Parameters

The target compound benefits from experimentally determined LogP (2.58) and melting point (145–147 °C) , data that are often unavailable for less-characterized comparator analogs. Its Fsp³ value of 0.6875 and molecular weight of 259.35 place it within lead-like chemical space, making it suitable for fragment-based drug discovery (FBDD) and virtual screening libraries where accurate physicochemical descriptors are mandatory for docking and solubility predictions. The availability of ¹H‑NMR characterization data (500 MHz, CDCl₃) from Squarix further supports computational model validation .

Academic Medicinal Chemistry SAR Campaigns with Controlled Storage Infrastructure

The furan analog requires storage under argon atmosphere due to oxidation sensitivity, a handling requirement not needed for the thiophene or tetrahydrofuran analogs . Laboratories equipped with inert-atmosphere storage (glovebox or Schlenk line) can reliably maintain compound integrity over long-term use, and the 98% certified purity (Fluorochem) minimizes confounding degradation products in dose–response assays. Procurement decisions should factor in the cost of argon storage infrastructure versus the scientific necessity of the furan pharmacophore.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.